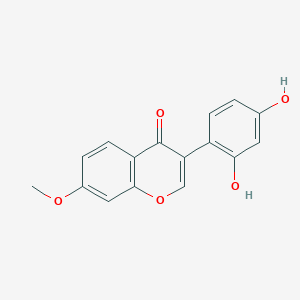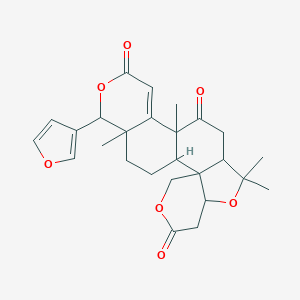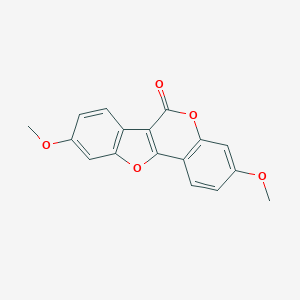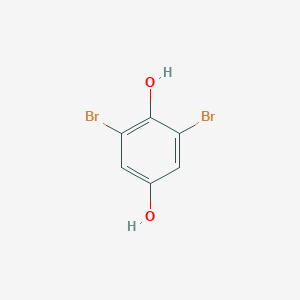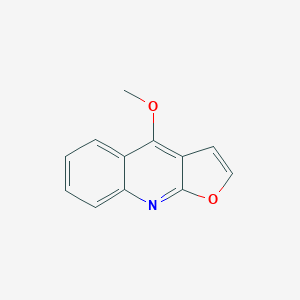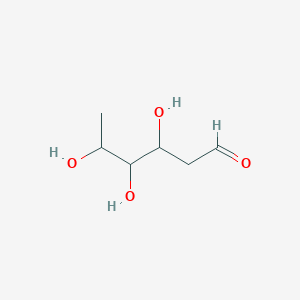
Pediocin
Übersicht
Beschreibung
Pedicin is a trade name for a medication that contains Erythromycin . It is a bacteriostatic macrolide antibiotic, but may be bactericidal in high concentrations . It is available as an oral suspension with a weight of 125mg/5ml .
Molecular Structure Analysis
The molecular formula of Pedicin is C37H67NO13 . Its average weight is 733.9268 and its monoisotopic mass is 733.461241235 . A study on the structure and thermal stability of mutant Pediocin PA-1 peptides engineered with cysteine substitutions has been conducted .
Wissenschaftliche Forschungsanwendungen
Lebensmittelkonservierung
Pediocin, ein Bakteriocin der Klasse IIa, ist bekannt für seine antilisterielle Aktivität und gilt als eine wichtige Klasse von Biokonservierungsmitteln . Seine Fähigkeit, in einem breiten pH-Bereich aktiv zu bleiben und die Aktivität nach der Wärmebehandlung zu behalten, macht es zu einem wertvollen Gut in der Lebensmittelindustrie. Es kann verwendet werden, um die Haltbarkeit von verderblichen Produkten zu verlängern und das Wachstum von schädlichen Bakterien zu verhindern, ohne den Geschmack von Lebensmittelprodukten zu verändern.
Medizinische Therapeutika
Die Forschung hat gezeigt, dass this compound eine antimikrobielle Aktivität gegen verschiedene grampositive Bakterien zeigt, darunter Krankheitserreger wie Listeria monocytogenes und Staphylococcus aureus . Diese Eigenschaft kann genutzt werden, um neue therapeutische Mittel zu entwickeln, insbesondere bei der Behandlung von Infektionen, die durch diese Bakterien verursacht werden.
Biotechnologie
Die genetische Veränderung von this compound-produzierenden Stämmen könnte zu verbesserten Varianten mit breiteren antimikrobiellen Spektren oder erhöhter Potenz führen. Solche Fortschritte könnten neue Anwendungen in verschiedenen biotechnologischen Bereichen eröffnen .
Wirkmechanismus
Target of Action
Pedicin, a class IIa bacteriocin, primarily targets the cytoplasmic membrane of Gram-positive cells . The primary targets are the mannose phosphotransferase system (man-PTS), which acts as the receptor for class IIa bacteriocins . The bacteriocins are often cationic, amphiphilic, membrane-permeabilizing peptides .
Mode of Action
Pedicin interacts with its targets by dissipating the transmembrane electrical potential through pore formation . The bacteriocin binds non-specifically to the negatively charged membrane of target bacteria, facilitating a specific binding to the receptor protein . This alters the functionality of the receptor protein and forms an independent pore in which the bacteriocin is inserted into the membrane .
Biochemical Pathways
The biochemical pathways affected by pediocin involve the disruption of the normal function of the cytoplasmic membrane of Gram-positive cells . The formation of pores in the membrane leads to the dissipation of the transmembrane electrical potential . This disruption can lead to cell lysis and death .
Pharmacokinetics
They are often stable across a wide pH range and retain their activity even after heat treatment . These properties suggest that this compound could have good bioavailability, but further studies would be needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of the normal function of the cytoplasmic membrane of Gram-positive cells . This disruption can lead to cell lysis and death . The bactericidal action of this compound makes it an effective antimicrobial agent against Gram-positive food spoilage and pathogenic bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors such as temperature and pH . This compound retains its activity across a wide pH range and is thermostable, even at sterilization temperatures . It also remains active at cold temperatures, even as low as -80°C . These properties suggest that this compound can maintain its efficacy and stability under a variety of environmental conditions.
Biochemische Analyse
Biochemical Properties
Pedicin plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the cytoplasmic membrane of susceptible bacteria, leading to the dissipation of the transmembrane electrical potential . Pedicin interacts with membrane-bound proteins and enzymes, disrupting their normal function and leading to cell death. The interaction with these biomolecules is typically characterized by the formation of pores in the bacterial membrane, which compromises membrane integrity and function .
Cellular Effects
Pedicin exerts significant effects on various types of cells and cellular processes. In Gram-positive bacteria, Pedicin disrupts cell membrane integrity, leading to cell lysis and death . It influences cell signaling pathways by interfering with membrane-bound receptors and enzymes, which can alter gene expression and cellular metabolism. For instance, Pedicin’s action can lead to the release of intracellular contents, further disrupting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of Pedicin involves binding interactions with specific membrane components of target bacteria. Pedicin binds to the cell membrane, causing pore formation and subsequent leakage of cellular contents . This binding interaction is facilitated by the cationic nature of Pedicin, which allows it to interact with the negatively charged components of the bacterial membrane. Additionally, Pedicin can inhibit or activate certain enzymes, leading to changes in gene expression and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pedicin have been observed to change over time. Pedicin remains stable and retains its antimicrobial activity across a wide range of pH levels and temperatures . Prolonged exposure to extreme conditions, such as high temperatures or acidic environments, can lead to degradation and reduced efficacy. Long-term studies have shown that Pedicin can have lasting effects on cellular function, including persistent disruption of membrane integrity and metabolic processes .
Dosage Effects in Animal Models
The effects of Pedicin vary with different dosages in animal models. At low doses, Pedicin exhibits potent antimicrobial activity without significant adverse effects . At higher doses, toxic effects such as cell membrane damage and disruption of normal cellular processes have been observed . Threshold effects have been noted, where a minimum concentration of Pedicin is required to achieve antimicrobial efficacy, while exceeding this threshold can lead to toxicity .
Metabolic Pathways
Pedicin is involved in several metabolic pathways, primarily those related to membrane integrity and energy production. It interacts with enzymes and cofactors involved in maintaining the proton motive force across the bacterial membrane . By disrupting these pathways, Pedicin can alter metabolic flux and reduce the levels of key metabolites, leading to cell death .
Transport and Distribution
Within cells and tissues, Pedicin is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of Pedicin at target sites, such as the bacterial cell membrane. The distribution of Pedicin within the cell is crucial for its antimicrobial activity, as it needs to reach and interact with membrane components to exert its effects .
Subcellular Localization
Pedicin’s subcellular localization is primarily at the bacterial cell membrane, where it exerts its antimicrobial activity . The targeting of Pedicin to the membrane is facilitated by its cationic nature and specific targeting signals that direct it to membrane-bound components. Post-translational modifications, such as phosphorylation, can also influence the localization and activity of Pedicin .
Eigenschaften
IUPAC Name |
1-(2,5-dihydroxy-3,4,6-trimethoxyphenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-22-16-13(12(19)10-9-11-7-5-4-6-8-11)14(20)17(23-2)18(24-3)15(16)21/h4-10,20-21H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRMAMORBLMPSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1C(=O)C=CC2=CC=CC=C2)O)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40312513 | |
| Record name | 1-(2,5-dihydroxy-3,4,6-trimethoxyphenyl)-3-phenylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40312513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521-51-7 | |
| Record name | 1-(2,5-dihydroxy-3,4,6-trimethoxyphenyl)-3-phenylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40312513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





